DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- CL-214828 is a strong neuroleptic agent, showing no cataleptic effect and antagonism against apomorphine.
Brand Name: Vulcanchem
CAS No.: 2058-53-9
VCID: VC0523922
InChI: InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Molecular Formula: C18H22N3O5P
Molecular Weight: 293.4 g/mol

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

CAS No.: 2058-53-9

Cat. No.: VC0523922

Molecular Formula: C18H22N3O5P

Molecular Weight: 293.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- - 2058-53-9

Specification

CAS No. 2058-53-9
Molecular Formula C18H22N3O5P
Molecular Weight 293.4 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Standard InChI InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
Standard InChI Key KVBOMHSLUSQZLI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Canonical SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- consists of a central oxazepine ring fused to two benzene rings, with a 4-methylpiperazinyl group attached at the 11-position. The IUPAC name, 6-(4-methylpiperazin-1-yl)benzo[b] benzoxazepine, reflects this substitution pattern . Key structural identifiers include:

  • InChI: InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3

  • InChIKey: DHRIRNHMKXDGPC-UHFFFAOYSA-N

  • SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42 .

The compound exists as a pale-yellow crystalline solid with limited water solubility but moderate solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) . Its melting point is reported at 68–69°C, and it exhibits a pepper-like odor in pure form . Stability studies indicate that the compound persists in environmental matrices, particularly when adsorbed onto surfaces like clothing .

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- involves multi-step strategies leveraging cyclocondensation and nucleophilic aromatic substitution (SNAr). A notable approach employs the Ugi four-component reaction (U-4CR) followed by microwave-assisted intramolecular SNAr :

  • U-4CR Step: Reacting 2-aminophenols with 2-chloro-5-nitrobenzaldehyde, 2-bromobenzoic acids, and cyclohexyl isocyanide in methanol under Mg(ClO₄)₂ catalysis yields linear Ugi products.

  • SNAr Step: Treating the Ugi adducts with aqueous K₂CO₃ under microwave irradiation (120°C, 10 min) facilitates cyclization to form the tricyclic dibenzoxazepine core .

Alternative routes include Beckmann rearrangements of xanthone oximes using phosphorus halides, as described in patent literature . These methods highlight the compound’s synthetic versatility, enabling modifications at the 2- and 11-positions for structure-activity relationship (SAR) studies.

Reactivity and Functionalization

The electron-deficient oxazepine ring participates in electrophilic substitutions, particularly at the 2- and 3-positions. For example, nitration followed by reduction and diazotization introduces cyano or ethoxycarbonyl groups, expanding derivative libraries . Such functionalizations are critical for tuning pharmacological properties, as seen in anticancer analogs bearing methylsulfonyl or nitro substituents .

Pharmacological Profile and Mechanism of Action

Target Engagement

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a nociceptor involved in pain and inflammatory signaling . Activation of TRPA1 induces calcium influx, triggering downstream pathways that mediate sensory irritation, including:

  • Inflammatory Hyperalgesia: Enhanced pain sensitivity via pro-inflammatory mediator release.

  • Lachrymation and Respiratory Distress: Activation of ocular and respiratory TRPA1 receptors causes tearing, blepharospasm, and bronchoconstriction .

Neurotransmitter Modulation

The 4-methylpiperazine moiety facilitates interactions with dopamine (D2) and serotonin (5-HT2A) receptors, implicating the compound in central nervous system (CNS) modulation . Preclinical studies report antipsychotic-like effects in rodent models, though clinical data remain sparse .

Applications in Scientific Research

Incapacitating Agents

As CR gas, the parent dibenzoxazepine (without the piperazinyl group) is utilized in riot control for its rapid-onset irritant effects . Structural analogs like DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- are explored for enhanced potency and selectivity .

Anticancer Drug Development

Derivatives bearing sulfonyl or nitro groups exhibit antiproliferative activity against K562 (leukemia), Colo-205 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 20–40 μM . Mechanistic studies link this activity to sirtuin inhibition, a protein family regulating apoptosis and DNA repair .

Comparative Analysis with Structural Analogs

The 4-methylpiperazinyl substitution distinguishes this compound from other dibenzoxazepine isomers:

PropertyDIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-Methyl-1-Piperazinyl)-Dibenz[b,e] oxazepineDibenz[c,f] oxazepine
Molecular Weight293.4 g/mol195.2 g/mol195.2 g/mol
Primary TargetTRPA1, Dopamine ReceptorsTRPA1TRPV1
BioactivityAntipsychotic, IrritantLachrymatory AgentNeuropathic Pain Modulation
SolubilityLow in Water, Soluble in DMSOInsoluble in WaterInsoluble in Water

This comparative analysis underscores the pharmacological diversification achievable through strategic substituent modifications .

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